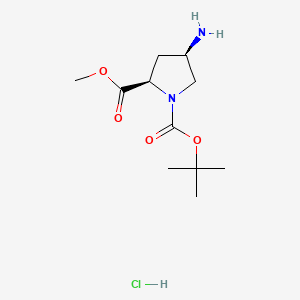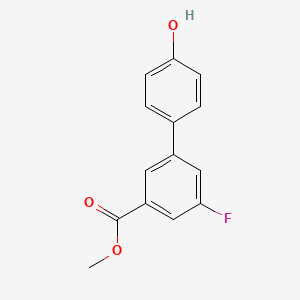![molecular formula C13H11N3O B598043 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 1143-81-3](/img/structure/B598043.png)
5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Due to its structural similarity with purine bases, it’s particularly valuable in creating analogs that mimic the biological activities of adenine and guanine . Researchers utilize it to explore the synthesis of novel heterocycles that may have potential therapeutic applications.
Biomedical Research
In biomedical research, 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is used to study its interaction with various biological targets. Its role in modulating enzymes and receptors is of significant interest, especially in the development of new drugs . The compound’s ability to bind to different proteins allows scientists to design molecules with desired biological activities.
Pharmacological Studies
The pharmacological properties of this compound are studied for their potential in treating various diseases. Its structural framework is conducive to modifications that can lead to the discovery of new pharmacophores . Researchers investigate its efficacy, potency, and safety profile in preclinical studies.
Material Science
In material science, the compound’s unique structure is exploited to develop new materials with specific properties. It can be used to create polymers or coatings that have particular light absorption or emission characteristics, which are useful in developing optical devices .
Analytical Chemistry
5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a comparison standard in various chromatographic and spectroscopic methods .
Agricultural Chemistry
The compound’s derivatives are explored for their use in agriculture, particularly as potential pesticides or herbicides. By modifying the core structure, scientists aim to enhance the selectivity and potency of these compounds against specific agricultural pests .
Environmental Science
In environmental science, researchers study the degradation products of this compound to understand its environmental fate and impact. It’s important to assess how it and its derivatives break down under different environmental conditions and whether they produce any harmful byproducts .
Chemical Education
Lastly, this compound is used in chemical education to teach advanced organic synthesis techniques. It provides a complex example that helps students understand the principles of heterocyclic chemistry and the challenges associated with synthesizing such molecules .
Propiedades
IUPAC Name |
5-methyl-1-phenyl-4H-pyrazolo[4,3-b]pyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(17)13-11(15-9)8-14-16(13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUONCPUSRRPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)


![Methanol,1-[3-[5-[2-[[(3R)-1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]amino]-4-pyrimidinyl]imidazo[2,1-b]oxazol-6-yl]phenoxy]-,1-(dihydrogen phosphate)](/img/structure/B597967.png)

![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)





